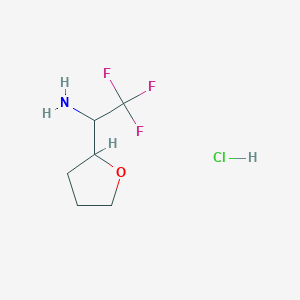

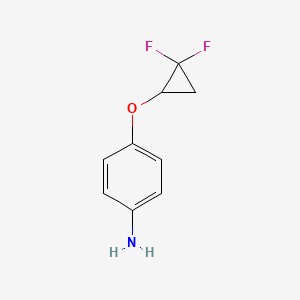

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone is a complex organic molecule that contains several functional groups, including a triazole ring, a piperidine ring, and a difluorophenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds have been synthesized using various methods. For example, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of a triazole ring, a piperidine ring, and a difluorophenyl group would likely result in a complex three-dimensional structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The triazole ring is known to participate in various chemical reactions, including cycloaddition reactions . The piperidine ring could also be involved in various reactions, particularly those involving nitrogen nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Mechanism of Action

Target of Action

The primary targets of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone are oxidoreductase proteins found in organisms such as Escherichia coli and Candida albicans . These proteins play a crucial role in various biochemical reactions, including oxidation-reduction processes.

Mode of Action

The compound interacts with its targets, the oxidoreductase proteins, by binding to their active sites . In the active site region of the oxidoreductase protein, certain amino acids such as Glu 48, Tyr47, Phe46, Gly205 in Escherichia coli, and Ile19, Ile112, Glu32, Ile9, Arg79, Ser78 in Candida albicans play an important role in this interaction .

Biochemical Pathways

The interaction of this compound with oxidoreductase proteins affects the oxidation-reduction processes in the organisms. This can lead to disruption of the normal biochemical pathways, resulting in the inhibition of the growth of these organisms .

Result of Action

The result of the action of this compound is the inhibition of the growth of organisms such as Escherichia coli and Candida albicans . This is achieved through the disruption of the normal functioning of the oxidoreductase proteins, which play a crucial role in the organisms’ biochemical processes .

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone in lab experiments is its selectivity for specific kinases, which allows for more targeted and effective therapy. However, one limitation of using this compound is its potential toxicity, which needs to be carefully monitored and studied.

Future Directions

There are many potential future directions for the use of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone in scientific research. One area of interest is its use in combination with other therapies, such as chemotherapy or immunotherapy, to improve treatment outcomes. Additionally, further studies are needed to fully understand the potential side effects and toxicity of this compound, as well as its efficacy in treating different types of cancer and other diseases.

Synthesis Methods

The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone involves a multi-step process that starts with the preparation of 4-(2H-1,2,3-triazol-2-yl)piperidine. This intermediate compound is then reacted with 2,6-difluorobenzoyl chloride to yield the final product, this compound. The synthesis of this compound has been optimized to ensure high yields and purity.

Scientific Research Applications

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone has shown promising results in scientific research, particularly in the field of oncology. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. This compound has also been studied for its potential use in the treatment of autoimmune diseases and inflammatory disorders.

properties

IUPAC Name |

(2,6-difluorophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4O/c15-11-2-1-3-12(16)13(11)14(21)19-8-4-10(5-9-19)20-17-6-7-18-20/h1-3,6-7,10H,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGPJQDIMYKZFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2N=CC=N2)C(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(benzylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2977769.png)

![5-ethyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]thiophene-2-sulfonamide](/img/structure/B2977771.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2977773.png)

![Racemic-(3aS,3bR,6aR,7aS)-5-((benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)decahydro-1H-cyclopenta[1,2-c:3,4-c]dipyrrole-6a-carboxylic acid](/img/structure/B2977781.png)

![N-[1-(2,3-Dihydro-1-benzofuran-3-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2977783.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2977788.png)